molecular formula C7H4INO4 B1310655 4-Iodo-3-nitrobenzoic acid CAS No. 35674-27-2

4-Iodo-3-nitrobenzoic acid

Cat. No.: B1310655
CAS No.: 35674-27-2
M. Wt: 293.02 g/mol
InChI Key: DNMTZLCNLAIKQC-UHFFFAOYSA-N
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Description

4-Iodo-3-nitrobenzoic acid is an organic compound with the chemical formula C₇H₄INO₄. It is characterized by the presence of both an iodine atom and a nitro group attached to a benzoic acid core. This compound appears as a yellow crystalline powder and has a melting point of approximately 230°C . It is primarily used as a pharmaceutical intermediate and in various chemical syntheses .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Iodo-3-nitrobenzoic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-iodo-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodine atom can facilitate electrophilic aromatic substitution reactions. These interactions can modulate enzyme activity and protein function, making the compound valuable in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-3-nitrotoluene
  • 4-Iodo-3-nitrobenzaldehyde
  • 4-Iodo-3-aminobenzoic acid

Uniqueness

4-Iodo-3-nitrobenzoic acid is unique due to its combination of an iodine atom and a nitro group on a benzoic acid core. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various applications .

Properties

IUPAC Name

4-iodo-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INO4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMTZLCNLAIKQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70458857
Record name 4-iodo-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35674-27-2
Record name 4-iodo-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-iodo-3-nitrobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

45 g (0.25 mol) 4-Amino-3-nitrobenzoic acid, 400 ml water and 100 ml concentrated hydrochloric acid were added into a reaction flask. Started to stir, and the mixture was cooled to 0 to 5° C., then 50 ml aqueous solution of 25.9 g sodium nitrite (0.38 mol) was added dropwise. The solid was dissolved gradually. After completing the dropwise addition, the mixture was reacted at 0 to 5° C. for 1 hour, and 200 ml aqueous solution of 88 g (0.5 mol) potassium iodide was added dropwise at this temperature. The mixture was stirred at room temperature for 2 h after completing the dropwise addition, and solid was precipitated. The solid was filtered, washed with water, and dried to obtain 4-iodo-3-nitrobenzoic acid (compound V) as a solid, 65 g (0.22 mol), yield 89.7%.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
25.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
88 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-Iodo-3-nitrobenzoic acid in the synthesis of Iniparib?

A1: this compound serves as a crucial intermediate in the synthesis of Iniparib []. The research paper describes a synthetic route starting from 4-aminobenzoic acid, where it undergoes a series of reactions including acetylation, nitration, hydrolysis, diazotization, and iodination to yield this compound. This compound is then further reacted with thionyl chloride (SOCl2) and subsequently with ammonium hydroxide to obtain the final product, Iniparib. The importance of this compound lies in its specific functional groups that enable these subsequent reactions, ultimately leading to the formation of Iniparib.

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